Micromonosporamide A

Glutamine metabolism Cancer metabolism Antiproliferative screening

Micromonosporamide A is a structurally defined acyldipeptide isolated from Micromonospora sp. MM609M-173N6. Its antiproliferative effect is uniquely conditional—strictly requiring extracellular glutamine, with complete loss of activity upon DMKG supplementation. This differentiates it from generic bacterial metabolites. Procure this high-purity (≥98%) compound for unambiguous studies of glutamine addiction, metabolic vulnerability in MYC/KRAS-driven cancers, and SAR campaigns leveraging its tractable two-residue scaffold. Confirm lot-specific purity and glutamine-dependent bioactivity to ensure experimental reproducibility.

Molecular Formula C29H46N2O7
Molecular Weight 534.7 g/mol
Cat. No. B15143813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicromonosporamide A
Molecular FormulaC29H46N2O7
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CCC(C)O)C(=O)O)O)NC(=O)C(C(C)C1=CC=CC=C1)NC(=O)C=CCC(C)CO
InChIInChI=1S/C29H46N2O7/c1-18(2)16-24(27(35)23(29(37)38)15-14-20(4)33)30-28(36)26(21(5)22-11-7-6-8-12-22)31-25(34)13-9-10-19(3)17-32/h6-9,11-13,18-21,23-24,26-27,32-33,35H,10,14-17H2,1-5H3,(H,30,36)(H,31,34)(H,37,38)/b13-9+/t19-,20-,21+,23+,24-,26+,27+/m1/s1
InChIKeyBXWJJONXANDYRF-ROHQWMMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micromonosporamide A for Research Procurement: A Glutamine-Dependent Antiproliferative Acyldipeptide from Micromonospora


Micromonosporamide A is an acyldipeptide secondary metabolite first isolated from the fermentation broth of the soil actinomycete Micromonospora sp. MM609M-173N6 [1]. Unlike many bacterial metabolites that exhibit broad, non-specific cytotoxicity, this compound demonstrates antiproliferative activity that is strictly contingent upon the presence of glutamine in the cellular environment [1]. The planar structure, relative stereochemistry, and absolute configuration were rigorously elucidated using a combined approach of one- and two-dimensional NMR, high-resolution mass spectrometry, liquid chromatography-mass spectrometry (LC-MS) analysis, advanced Marfey‘s method, and total synthesis [1].

Why Micromonosporamide A Cannot Be Substituted with Generic Micromonospora-Derived Cyclic Peptides


The genus Micromonospora is a prolific source of diverse secondary metabolites including cyclic depsipeptides (e.g., rakicidins), polyketides (e.g., maklamicin), and indolocarbazole alkaloids [1]; however, these compounds operate through mechanistically distinct pathways such as hypoxia-selective cytotoxicity, direct antibacterial activity, or broad kinase inhibition [2]. Substituting Micromonosporamide A with another Micromonospora-derived peptide based solely on structural or genus-level similarity will fail to recapitulate its defining biological signature: the absolute requirement for extracellular glutamine to exert antiproliferative effects [3]. This conditional activity makes it uniquely suitable for studying glutamine addiction and metabolic vulnerability in cancer, and any substitution would invalidate experiments designed around this specific metabolic dependency.

Quantitative Differentiation of Micromonosporamide A: Comparative Evidence Guide for Procurement


Glutamine-Dependent Antiproliferative Activity Versus Glutamine-Independent Controls

Micromonosporamide A exhibits a conditional cytotoxic profile not observed with conventional antiproliferative agents. In a glutamine compensation assay, the compound demonstrated an IC50 value of approximately 5 µM against human cancer cells in the presence of glutamine-containing media; however, when cells were cultured in media supplemented with dimethyl-α-ketoglutarate (DMKG)—a cell-permeable α-ketoglutarate analog that bypasses glutamine metabolism—the antiproliferative effect was completely abrogated [1]. This conditional activity contrasts with the majority of in-class Micromonospora metabolites such as maklamicin, which exhibits direct antibacterial activity (MIC 0.2-0.8 µM against Micrococcus luteus) independent of metabolic supplementation [2].

Glutamine metabolism Cancer metabolism Antiproliferative screening

Structural Simplicity and Synthetic Tractability Compared to Complex Cyclic Depsipeptides

Micromonosporamide A is an acyldipeptide consisting of two amino acid residues linked via an amide bond, making it structurally far simpler than many other cyclic peptide metabolites from Micromonospora [1]. In contrast, rakicidins (e.g., rakicidin A and D) are complex cyclic depsipeptides containing 4-amino-2,4-pentadienoic acid, 3-hydroxy-2,4,16-trimethylheptadecanoic acid, sarcosine, and 3-hydroxyasparagine residues arranged in a macrocyclic scaffold that requires multi-step total synthesis [2]. The acyldipeptide scaffold of Micromonosporamide A enabled rapid total synthesis and stereochemical confirmation in the original characterization study [1].

Natural product synthesis Medicinal chemistry Structure-activity relationship

Bioassay-Guided Isolation Using Glutamine Compensation Versus Standard Cytotoxicity Screens

Micromonosporamide A was discovered using a glutamine compensation assay specifically designed to identify compounds that interfere with glutamine metabolism [1]. This screening strategy contrasts with the majority of Micromonospora-derived cytotoxic compounds—including lupinacidin C (tumor invasion inhibitor) and pyrrolosporin A (antitumor antibiotic)—which were identified using standard cytotoxicity or phenotypic assays without metabolic selection pressure [2]. The targeted screening approach enriches for compounds with specific metabolic vulnerabilities rather than general cytotoxicity.

Bioassay-guided fractionation Metabolic screening Natural product discovery

Optimal Research Application Scenarios for Micromonosporamide A Based on Evidence


Investigating Glutamine Addiction and Metabolic Vulnerability in Cancer Cell Lines

Micromonosporamide A is optimally deployed in experiments designed to interrogate glutamine dependency in cancer metabolism. Based on its demonstrated glutamine-dependent antiproliferative activity (IC50 ~5 µM in glutamine-containing media with complete loss of activity upon DMKG supplementation), researchers can use this compound as a chemical probe to distinguish between glutamine-addicted and glutamine-independent cell populations [1]. This application is particularly relevant for studying cancers with known MYC activation or KRAS mutations, which frequently exhibit enhanced glutamine utilization.

Medicinal Chemistry Starting Point for Developing Glutamine Metabolism Inhibitors

The acyldipeptide scaffold of Micromonosporamide A, comprising only two amino acid residues, offers a structurally tractable starting point for analog synthesis and structure-activity relationship (SAR) studies targeting glutamine-dependent pathways [1]. Unlike complex cyclic depsipeptides that require multi-step total synthesis, this compound's relative simplicity enables rapid analog generation for medicinal chemistry optimization campaigns [1].

Comparative Studies of Micromonospora Secondary Metabolite Mechanisms

Micromonosporamide A serves as a mechanistically distinct comparator in studies profiling the secondary metabolome of Micromonospora species. Its glutamine-dependent activity contrasts sharply with the hypoxia-selective cytotoxicity of rakicidins and the direct antibacterial action of maklamicin [1], enabling researchers to deconvolute the diverse bioactivities present in crude Micromonospora extracts and to validate that observed phenotypes are specific to the compound of interest rather than general microbial metabolite effects [1].

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